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Compound of Interest

Compound Name: Lamivudine salicylate

Cat. No.: B063276

Disclaimer: A comprehensive review of published scientific literature did not yield specific
pharmacokinetic or bioavailability data for lamivudine salicylate. Therefore, this document
provides a detailed overview of the pharmacokinetics and bioavailability of lamivudine, the
active pharmaceutical ingredient.

Introduction

Lamivudine is a potent nucleoside reverse transcriptase inhibitor (NRTI) with significant activity
against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).[1][2] As the L-
enantiomer of 2'-deoxy-3'-thiacytidine, it acts as a chain terminator for viral reverse
transcriptase, thereby inhibiting viral replication.[2] Understanding the pharmacokinetic profile
and bioavailability of lamivudine is critical for optimizing dosing strategies, ensuring therapeutic
efficacy, and minimizing potential adverse effects in diverse patient populations. This technical
guide provides a comprehensive analysis of the absorption, distribution, metabolism, and
excretion (ADME) of lamivudine, supported by quantitative data, detailed experimental
protocols, and visual representations of key processes.

Pharmacokinetics of Lamivudine

The pharmacokinetic properties of lamivudine have been extensively studied in healthy
volunteers and in patients with HIV and HBV infections.[2]
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Absorption

Lamivudine is rapidly absorbed following oral administration.[1][2] The absolute bioavailability is
high in adults, although it is somewhat lower in children.[1][2]

» Bioavailability: The mean absolute bioavailability of oral lamivudine is approximately 86-88%
in adults.[1] In pediatric patients, the bioavailability is reported to be around 68%.[1]

» Effect of Food: The presence of food can slow the rate of absorption, as evidenced by a
delay in the time to reach maximum plasma concentration (Tmax) and a decrease in the
peak concentration (Cmax). However, the overall extent of absorption, measured by the area
under the concentration-time curve (AUC), is not significantly affected by food intake.[3]

Distribution

Following absorption, lamivudine is widely distributed throughout the body.

¢ Volume of Distribution (Vd): The apparent volume of distribution after intravenous
administration is approximately 1.3 L/kg, indicating that the drug distributes into
extravascular spaces.[3]

e Protein Binding: Lamivudine exhibits low binding to plasma proteins, with less than 36% of
the drug being bound.[3][4]

e Penetration into Cerebrospinal Fluid (CSF): Lamivudine crosses the blood-brain barrier,
although concentrations in the CSF are modest. In adults, CSF concentrations are
approximately 4-8% of serum concentrations, while in children, this ratio is slightly higher at
9-17%.[2]

o Placental and Breast Milk Transfer: Lamivudine readily crosses the placenta, and it is also
excreted into breast milk.[2][4]

Metabolism

Metabolism plays a minor role in the elimination of lamivudine. The primary mechanism of
action involves intracellular phosphorylation to its active form.
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e Intracellular Phosphorylation: Lamivudine is a prodrug that is activated within cells through
phosphorylation by intracellular kinases to its active metabolite, lamivudine 5'-triphosphate
(3TC-TP).[2][5] This active form competitively inhibits the viral reverse transcriptase.

o Hepatic Metabolism: A small fraction of lamivudine (approximately 5-10%) is metabolized in
the liver to an inactive trans-sulfoxide metabolite.[2][6] Importantly, lamivudine does not
undergo metabolism by the cytochrome P450 (CYP450) enzyme system.[6]

Excretion

The primary route of elimination for lamivudine is renal excretion of the unchanged drug.

e Renal Clearance: Approximately 70% of an administered dose of lamivudine is excreted
unchanged in the urine.[2][4]

o Elimination Half-Life: The plasma elimination half-life of lamivudine is approximately 5 to 7
hours in adults with normal renal function.[2][6] The intracellular half-life of the active
triphosphate metabolite is considerably longer, ranging from 10.5 to 19 hours, which
supports once-daily dosing regimens.[2]

e Renal Impairment: In patients with impaired renal function, the clearance of lamivudine is
significantly reduced, necessitating dose adjustments.[4]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of lamivudine from various

studies.

Table 1: Pharmacokinetic Parameters of Lamivudine in Adults
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Parameter

Value

Reference

Absolute Bioavailability

86% - 88%

[1]

Tmax (fasted)

0.5- 1.5 hours

[1](2]

Cmax (150 mg twice daily)

2077 £ 816 ng/mL

[3]

Cmax (300 mg once daily)

3461 + 854 ng/mL

[3]

AUC (0-24h) (150 mg twice
daily)

17085 + 6464 ng-h/mL

[3]

AUC (0-24h) (300 mg once
daily)

16644 + 4150 ng-h/mL

[3]

Elimination Half-life (t¥2) 5-7 hours [2][6]
Apparent Volume of

o 1.3 L/kg [3]
Distribution (Vd)
Plasma Protein Binding < 36% [3][4]
Renal Excretion (unchanged) ~70% [2][4]

Table 2: Comparison of Lamivudine Pharmacokinetics in Different Formulations and Dosing

Regimens
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Experimental Protocols
Bioavailability and Bioequivalence Study Protocol

A typical experimental design to assess the bioavailability and bioequivalence of a new
lamivudine formulation would involve a randomized, open-label, two-period, crossover study in
healthy volunteers.

e Subject Recruitment: A cohort of healthy adult male and/or female volunteers meeting
specific inclusion and exclusion criteria would be enrolled.

o Study Design: The study would consist of two treatment periods separated by a washout
period of at least 7-14 days. In each period, subjects would receive a single oral dose of
either the test formulation or a reference formulation of lamivudine.

» Dosing and Blood Sampling: After an overnight fast, subjects would receive the assigned
lamivudine formulation with a standardized volume of water. Serial blood samples would be
collected at predefined time points (e.g., pre-dose, and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8,
12, 16, and 24 hours post-dose).
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» Drug Concentration Analysis: Plasma concentrations of lamivudine would be determined
using a validated analytical method, such as high-performance liquid chromatography-
tandem mass spectrometry (HPLC-MS/MS).

o Pharmacokinetic Analysis: The following pharmacokinetic parameters would be calculated
from the plasma concentration-time data for each subject: Cmax, Tmax, AUC from time zero
to the last measurable concentration (AUCO-t), and AUC extrapolated to infinity (AUCO-c).

 Statistical Analysis: The log-transformed Cmax and AUC values would be analyzed using an
analysis of variance (ANOVA) to determine if there are any statistically significant differences
between the test and reference formulations. Bioequivalence is typically concluded if the
90% confidence intervals for the geometric mean ratios of Cmax and AUC fall within the
range of 80% to 125%.

Intracellular Lamivudine Triphosphate Analysis

To determine the concentration of the active metabolite, a more specialized protocol is
required.

o Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood
samples using density gradient centrifugation (e.g., Ficoll-Paque).

o Cell Lysis and Extraction: The isolated PBMCs are lysed, and the intracellular contents,
including lamivudine triphosphate, are extracted.

e Analytical Method: The concentration of lamivudine triphosphate is quantified using a
sensitive and specific analytical method, such as a validated HPLC-MS/MS assay.

o Data Analysis: Intracellular pharmacokinetic parameters, such as the maximum intracellular
concentration (Cmax,intra) and the intracellular area under the concentration-time curve
(AUCintra), are calculated.
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Caption: Intracellular metabolic activation of lamivudine.
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Caption: Experimental workflow for a lamivudine bioequivalence study.

Influence of Salt Form on Physicochemical
Properties

While specific data on lamivudine salicylate is unavailable, the salt form of an active
pharmaceutical ingredient can significantly influence its physicochemical properties, including
solubility, which in turn can affect bioavailability. Studies on other salt forms of lamivudine, such
as the hydrochloride salt, have demonstrated that crystal engineering strategies can lead to
increased aqueous solubility compared to the free base. For instance, lamivudine
hydrochloride and lamivudine hydrochloride monohydrate have shown improved water
solubility.[7] Although a direct correlation between increased solubility and enhanced
bioavailability is not always guaranteed, it is a critical factor in drug absorption, particularly for
oral dosage forms. Further research into the physicochemical and pharmacokinetic properties
of lamivudine salicylate is warranted to fully characterize its potential therapeutic advantages.

Conclusion

Lamivudine exhibits a favorable pharmacokinetic profile characterized by rapid oral absorption,
high bioavailability, wide distribution, minimal metabolism, and primary elimination through
renal excretion. The long intracellular half-life of its active triphosphate metabolite allows for
convenient once-daily dosing. The provided data and experimental protocols offer a
comprehensive resource for researchers, scientists, and drug development professionals
working with this important antiretroviral agent. While data on lamivudine salicylate is
currently lacking, the principles of salt engineering suggest that this form could offer altered
physicochemical properties that merit further investigation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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